A Senior Application Scientist's Technical Guide to 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine
A Senior Application Scientist's Technical Guide to 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the trifluoromethyl, nitro, and chloro substituents, make it a versatile building block for the synthesis of complex molecular architectures.[1] The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups activates the pyridine ring for specific chemical transformations, while the chloro group provides a reactive site for nucleophilic substitution.[1] This guide provides an in-depth analysis of the core physicochemical properties of this compound, outlines validated analytical protocols for its characterization, and discusses the practical implications of these properties for its application in research and development.
Chemical Identity and Structural Elucidation
The precise identification and structural confirmation of a starting material are foundational to any synthetic endeavor. For 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine, a combination of spectroscopic and physical data provides an unambiguous chemical identity.
| Identifier | Value |
| IUPAC Name | 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine |
| CAS Number | 50493-14-6 (Note: Several CAS numbers appear for related isomers, it is crucial to verify the specific isomer) |
| Molecular Formula | C₆H₂ClF₃N₂O₂ |
| Molecular Weight | 226.54 g/mol |
Molecular Structure
The arrangement of substituents on the pyridine ring dictates the molecule's reactivity and physical properties. The structure consists of a pyridine core with a trifluoromethyl group at position 2, a nitro group at position 3, and a chlorine atom at position 6.
Caption: 2D structure of 6-Chloro-3-nitro-2-(trifluoromethyl)pyridine.
Core Physicochemical Properties
The utility of a chemical intermediate is directly linked to its physical properties. These characteristics govern reaction conditions, solvent selection, purification strategies, and storage requirements.
| Property | Value | Implication in a Research Context |
| Appearance | White to off-white solid | Indicates purity. A significant deviation in color may suggest impurities or degradation. |
| Melting Point | 35-39 °C | A sharp melting range is a primary indicator of high purity. Broad ranges suggest impurities. The low melting point means it may be liquid in warm laboratories. |
| Boiling Point | 242.3±35.0 °C (Predicted)[2] | Useful for purification by distillation under vacuum, though its thermal stability should be assessed first. |
| Solubility | Insoluble in water[3]; Soluble in organic solvents like ethyl acetate, dichloromethane, and acetone. | Dictates solvent choice for reactions and purification methods like crystallization or chromatography. Insoluble in water simplifies aqueous workups. |
| Calculated LogP | 2.6[4] | The positive LogP value indicates a preference for lipophilic environments, which is relevant for predicting its behavior in biphasic systems and its potential bioaccumulation. |
Spectroscopic and Chromatographic Profile
From a Senior Application Scientist's perspective, robust and reproducible analytical data is non-negotiable. It forms the basis of quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
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¹H NMR: The aromatic region will display two doublets corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants are diagnostic of their relative positions.
-
¹³C NMR: The spectrum will show six distinct signals for the pyridine ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[5]
-
¹⁹F NMR: This spectrum provides the cleanest confirmation of the trifluoromethyl group, typically showing a sharp singlet around -60 to -70 ppm (relative to CFCl₃).[5][6]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can aid in structural identification. Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z 226, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress. For this compound, a typical mobile phase for analysis is a mixture of petroleum ether and ethyl acetate. For example, in a 15:1 petroleum ether/ethyl acetate system, the product has an Rf value of approximately 0.7, while common starting materials like the corresponding 2-hydroxy-pyridine precursor have an Rf near 0.1.[7] This significant difference allows for easy visualization of reaction completion.
Validated Experimental Protocols
Trustworthy research relies on protocols that are not just procedures but self-validating systems. The rationale behind each step is as critical as the step itself.
Protocol 1: Purity and Identity Verification by HPLC-MS
Rationale: This method provides quantitative purity data (HPLC-UV) and simultaneous mass confirmation (MS), making it a definitive quality control check. A C18 column is chosen for its versatility with moderately polar to nonpolar compounds like this one.
Workflow Diagram:
Caption: HPLC-MS workflow for purity and identity confirmation.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas both solutions for 15 minutes.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
HPLC: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm.
-
MS: Set the mass spectrometer to Electrospray Ionization (ESI) positive mode, scanning a mass range of m/z 100-400.
-
-
Injection and Gradient: Inject 5 µL of the sample solution. Run a linear gradient from 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.
-
Data Analysis:
-
Integrate the peak area from the UV chromatogram to determine purity (%).
-
Extract the mass spectrum for the main peak. Confirm the presence of the [M+H]⁺ ion at m/z 227 and the characteristic chlorine isotope pattern.
-
Applications, Reactivity, and Safety
Role in Synthesis
This compound is a valuable intermediate primarily because its substituents enable a variety of subsequent chemical transformations.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro and trifluoromethyl groups strongly activate the chlorine at position 6 for displacement by nucleophiles like amines, thiols, or alkoxides. This is a common strategy for introducing diverse functional groups.[1]
-
Reduction: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., H₂/Pd, SnCl₂).[1] This resulting amino group can then be used for amide bond formation, diazotization, or other transformations.
The trifluoromethylpyridine (TFMP) moiety itself is recognized for enhancing the biological activity and physicochemical properties of molecules, such as metabolic stability and biomolecular affinity.[1][8] This makes it a sought-after scaffold in the development of new pesticides and pharmaceuticals.[1][9]
Safety and Handling
-
Hazard Class: While specific data for this exact compound is limited, related compounds are classified as acute oral toxins. Standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The predicted pKa of -5.31 suggests it is not strongly basic.[2]
Conclusion
6-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a strategic building block whose value is defined by its distinct physicochemical properties. Its predictable reactivity, clear spectroscopic signature, and chromatographic behavior make it a reliable intermediate for complex synthetic campaigns. A thorough understanding and characterization of this material, using validated protocols as described herein, are essential for ensuring the reproducibility and success of research and development efforts in the pharmaceutical and agrochemical sciences.
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